molecular formula C15H11F3N2 B11812676 2-(p-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole

2-(p-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole

Cat. No.: B11812676
M. Wt: 276.26 g/mol
InChI Key: VSFGHBSOJPEFRU-UHFFFAOYSA-N
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Description

2-(p-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a p-tolyl group at the 2-position and a trifluoromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole can be achieved through several synthetic routes. One common method involves the condensation of diamines or amino(thio)phenols with trifluoroacetonitrile (CF3CN). The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar condensation reactions. The reaction conditions are optimized to achieve high yields and purity, making the process efficient and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions can produce various substituted benzimidazole compounds.

Scientific Research Applications

2-(p-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(p-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can undergo oxidation reactions initiated by hydroxyl radicals, leading to the formation of reactive intermediates. These intermediates can interact with various biomolecules, affecting their function and leading to the compound’s observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(p-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole include other trifluoromethyl-substituted benzimidazoles and phenanthroimidazole derivatives. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for various applications.

Properties

Molecular Formula

C15H11F3N2

Molecular Weight

276.26 g/mol

IUPAC Name

2-(4-methylphenyl)-6-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C15H11F3N2/c1-9-2-4-10(5-3-9)14-19-12-7-6-11(15(16,17)18)8-13(12)20-14/h2-8H,1H3,(H,19,20)

InChI Key

VSFGHBSOJPEFRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F

Origin of Product

United States

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